
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide is a chemical compound with the molecular formula C6H6BrNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide typically involves the bromination of 2,4-Dihydroxypyridine-3-carboxylic acid. The reaction is carried out using pyridine hydrobromide perbromide as the brominating agent. The reaction conditions include maintaining a specific temperature and reaction time to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to achieve high purity and yield. The use of advanced equipment and techniques ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydrobromide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of 2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action include various biochemical processes that are influenced by the presence of the hydrobromide group and the pyridine ring .
類似化合物との比較
Similar Compounds
2,4-Dihydroxypyridine: A precursor to the hydrobromide derivative, used in similar applications.
4-Hydroxy-2-pyridone: Another pyridine derivative with distinct chemical properties and applications.
3-Deazauracil: A compound with a similar pyridine structure but different functional groups.
Uniqueness
2,4-Dihydroxypyridine-3-carboxylic acid hydrobromide is unique due to the presence of both hydroxyl and carboxylic acid groups, along with the hydrobromide moiety. This combination of functional groups imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
特性
分子式 |
C6H6BrNO4 |
|---|---|
分子量 |
236.02 g/mol |
IUPAC名 |
4-hydroxy-2-oxo-1H-pyridine-3-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C6H5NO4.BrH/c8-3-1-2-7-5(9)4(3)6(10)11;/h1-2H,(H,10,11)(H2,7,8,9);1H |
InChIキー |
ZDTVASHMFLTWPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1O)C(=O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



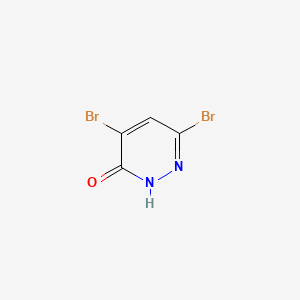
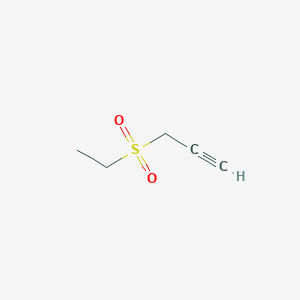
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid](/img/structure/B15296839.png)
![1-[3-(Difluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B15296848.png)
![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)
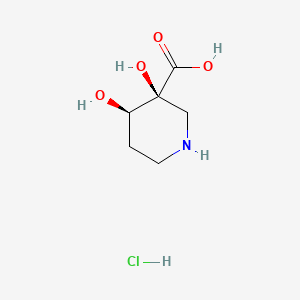
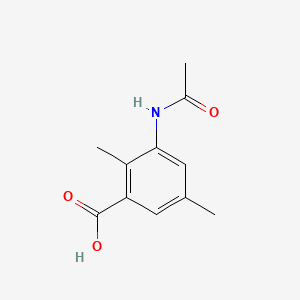
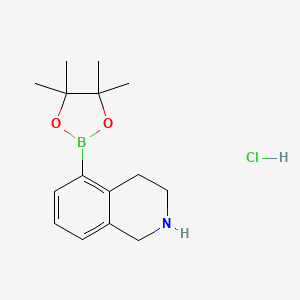

![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296888.png)
![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)

![2-Chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15296904.png)
